Ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate
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Overview
Description
Ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate typically involves the esterification of 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid.
Reduction: Ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-hydroxypropanoate.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes or receptors, leading to changes in their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate: Similar structure with the fluorine atom at the para position.
Ethyl 3-(3-chlorophenyl)-2,2-dimethyl-3-oxopropanoate: Similar structure with a chlorine atom instead of fluorine.
Ethyl 3-(3-bromophenyl)-2,2-dimethyl-3-oxopropanoate: Similar structure with a bromine atom instead of fluorine.
Uniqueness
Ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate is unique due to the presence of the fluorine atom at the meta position, which can influence its reactivity and interactions with biological targets. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications.
Biological Activity
Ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that includes a fluorophenyl group attached to a keto ester moiety. Its molecular formula is C11H11FO3 with a molecular weight of approximately 210.20 g/mol.
Property | Value |
---|---|
Molecular Formula | C11H11FO3 |
Molecular Weight | 210.20 g/mol |
Density | 1.2 ± 0.1 g/cm³ |
Boiling Point | 280.4 ± 15 °C at 760 mmHg |
Flash Point | 119.6 ± 15 °C |
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorophenyl group may enhance the compound's binding affinity and specificity, leading to various pharmacological effects. The exact biological targets remain largely unidentified, but preliminary studies suggest potential roles as enzyme inhibitors or receptor modulators .
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Cytotoxicity : Preliminary studies suggest that derivatives of this compound may possess cytotoxic properties against various cancer cell lines.
- Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory and analgesic properties, which could be beneficial in treating conditions associated with inflammation.
- Neuroprotective Effects : There are indications that it may have neuroprotective effects, potentially making it relevant in the context of neurological disorders .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Cytotoxicity Studies : In vitro studies have shown that derivatives of this compound can inhibit the growth of cancer cells, indicating potential as an anticancer agent .
- Mechanistic Studies : Research has focused on understanding the mechanisms through which this compound exerts its effects on cellular pathways, particularly in relation to apoptosis and cell cycle regulation .
Comparison with Similar Compounds
This compound can be compared with other similar compounds such as:
Compound Name | Similarity Index |
---|---|
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | 0.98 |
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate | 0.96 |
Ethyl 3-(3-chlorophenyl)-3-oxopropanoate | 0.87 |
The unique feature of this compound lies in the position of the fluorine atom on the phenyl ring, which influences its chemical reactivity and biological activity compared to other positional isomers or halogen-substituted analogs .
Properties
Molecular Formula |
C13H15FO3 |
---|---|
Molecular Weight |
238.25 g/mol |
IUPAC Name |
ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate |
InChI |
InChI=1S/C13H15FO3/c1-4-17-12(16)13(2,3)11(15)9-6-5-7-10(14)8-9/h5-8H,4H2,1-3H3 |
InChI Key |
OBBAKBDEROIOJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=O)C1=CC(=CC=C1)F |
Origin of Product |
United States |
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